5-(2,4-Difluorophenyl)pyrimidin-4-ol
Description
5-(2,4-Difluorophenyl)pyrimidin-4-ol (CAS: 1055306-32-5) is a heterocyclic organic compound with the molecular formula C₁₀H₆F₂N₂O. Its structure comprises a pyrimidine ring substituted with a hydroxyl group at position 4 and a 2,4-difluorophenyl moiety at position 5 (Fig. 1). Key identifiers include:
- SMILES: C1=CC(=C(C=C1F)F)C2=CN=CNC2=O
- It is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(9(12)3-6)8-4-13-5-14-10(8)15/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJJRJUZIUXDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111107-55-1 | |
| Record name | 5-(2,4-difluorophenyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)pyrimidin-4-ol typically involves the reaction of 2,4-difluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or reduced pyrimidine compounds .
Scientific Research Applications
5-(2,4-Difluorophenyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Varied Substituents
a) N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
- Molecular Formula : C₂₆H₂₄FN₅O
- Key Features: Additional substituents: Methoxyphenylaminomethyl, methyl, and phenyl groups. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation . Dihedral angles between pyrimidine and substituent planes range from 12.0° to 86.1°, influencing molecular planarity and bioactivity .
- Comparison :
b) 2-Chloro-5-Fluoro-Pyrimidin-4-Ol
- Molecular Formula : C₄H₂ClFN₂O
- Key Features :
- Chlorine and fluorine substituents on the pyrimidine ring.
- Smaller molecular weight (148.53 g/mol) vs. 208.17 g/mol for the target compound.
- Comparison: Chlorine’s strong electron-withdrawing effect increases the pyrimidine ring’s electron deficiency, enhancing reactivity in nucleophilic substitutions.
Isoxazole and Pyridine Derivatives with 2,4-Difluorophenyl Groups
a) [5-(2,4-Difluorophenyl)Isoxazol-3-Yl]Acetic Acid
- Molecular Formula: C₁₁H₇F₂NO₃
- Key Features :
- Comparison :
b) 5-(2,4-Difluorophenyl)Pyridine-3-Carboxylic Acid
- Molecular Formula: C₁₂H₇F₂NO₂
- Key Features :
- Comparison :
Research Implications
- Drug Design : The hydroxyl group in 5-(2,4-difluorophenyl)pyrimidin-4-ol offers balanced H-bonding for kinase interactions, while bulkier derivatives (e.g., ) may improve selectivity .
- Solubility vs. Bioactivity : Smaller pyrimidine derivatives (e.g., 2-chloro-5-fluoro-pyrimidin-4-ol) prioritize membrane permeability, whereas carboxylic acid-containing analogs () enhance aqueous solubility .
- Electronic Effects : Fluorine and chlorine substituents modulate electron density, impacting reactivity and target binding .
Biological Activity
5-(2,4-Difluorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of 5-(2,4-difluorophenyl)pyrimidin-4-ol, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
- Molecular Formula : C10H6F2N2O
- Molecular Weight : 208.16 g/mol
- Solubility : >35.9 µg/mL at pH 7.4
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-(2,4-difluorophenyl)pyrimidin-4-ol shows activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings align with the broader trend observed in pyrimidine compounds, which often display antibacterial and antifungal activities due to their ability to disrupt nucleic acid synthesis .
2. Anticancer Activity
The anticancer potential of 5-(2,4-difluorophenyl)pyrimidin-4-ol has been explored through various assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
5-(2,4-difluorophenyl)pyrimidin-4-ol has also been investigated for its anti-inflammatory properties. In vitro assays measuring COX-2 inhibition revealed that this compound can significantly reduce inflammation markers.
| Compound | IC50 (µM) |
|---|---|
| 5-(2,4-Difluorophenyl)pyrimidin-4-ol | 0.04 |
| Celecoxib | 0.04 |
These results suggest that the compound may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A notable study by Jame et al. (2024) evaluated the efficacy of various pyrimidine derivatives against multiple cancer cell lines and reported that 5-(2,4-difluorophenyl)pyrimidin-4-ol demonstrated superior activity compared to other derivatives tested. The study utilized an array of assays including MTT and colony formation assays to assess cytotoxicity and proliferation inhibition .
In another investigation focusing on anti-inflammatory effects, researchers conducted carrageenan-induced paw edema tests in rats, confirming the compound's effectiveness in reducing swelling and inflammation comparable to established anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
